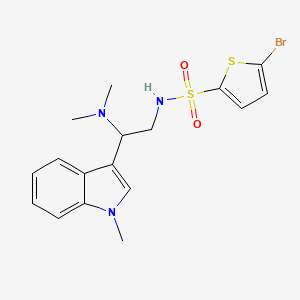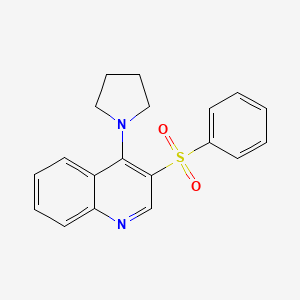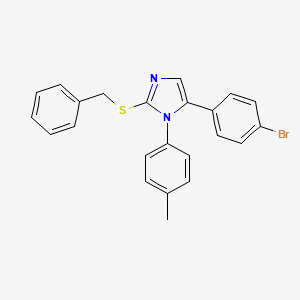![molecular formula C25H20N2OS B2803072 1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol CAS No. 318959-35-2](/img/structure/B2803072.png)
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol is a fascinating chemical compound known for its unique structure and versatile applications. This compound features a complex arrangement of methyl, phenyl, and sulfanyl groups attached to a pyrazol ring, resulting in distinct chemical properties that make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol typically involves multi-step reactions starting from commercially available reagents. The general steps include:
Formation of the pyrazol ring via a cyclization reaction using hydrazine derivatives and α,β-unsaturated ketones.
Introduction of the phenylsulfanyl group through nucleophilic substitution reactions, often utilizing thiophenols and appropriate bases.
Attachment of the methyl group to the pyrazol ring using alkylation agents under controlled conditions.
Addition of the phenyl and propynyl groups through sequential substitution and addition reactions.
Industrial Production Methods
Industrial production may involve optimized versions of these steps, focusing on yield improvement, cost-effectiveness, and environmental considerations. Catalysts, automated reactors, and continuous flow processes could be utilized to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol undergoes various types of chemical reactions, such as:
Oxidation: : The phenylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : Reduction of the pyrazol ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the phenyl groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: m-chloroperoxybenzoic acid, 0°C to room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.
Substitution: Bromine, iron tribromide catalyst, reflux conditions.
Major Products Formed
The major products formed depend on the specific reactions, such as sulfoxides from oxidation, hydrogenated pyrazol derivatives from reduction, and halogenated phenyl derivatives from substitution.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a subject of interest for studying reaction mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships.
Biology
In biology, derivatives of this compound have been investigated for their potential as enzyme inhibitors, fluorescent probes, and bioactive molecules.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industrial applications, the compound and its derivatives may serve as intermediates in the synthesis of advanced materials, dyes, and polymers.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound's binding affinity to these targets and subsequent modulation of biological pathways determine its effects. For example, its interaction with enzyme active sites can inhibit enzymatic activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-one: : A compound with a carbonyl group instead of a hydroxyl group.
1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propen-1-ol: : A compound with an unsaturated propyl group.
Uniqueness
The presence of both hydroxyl and propynyl groups in 1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol provides a unique combination of reactivity and potential biological activity, setting it apart from similar compounds.
Hope this deep dive into the world of this compound keeps you thoroughly engaged!
Properties
IUPAC Name |
1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)-3-phenylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS/c1-27-25(29-21-15-9-4-10-16-21)23(24(26-27)20-13-7-3-8-14-20)22(28)18-17-19-11-5-2-6-12-19/h2-16,22,28H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXJAJAOFFFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(C#CC3=CC=CC=C3)O)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3R)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxolane-3-carboxylic acid](/img/new.no-structure.jpg)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802990.png)
![Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2802992.png)
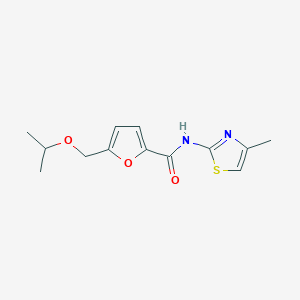
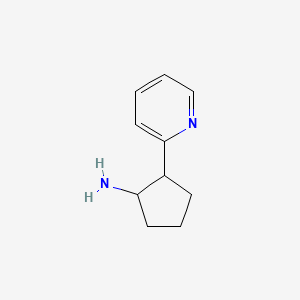
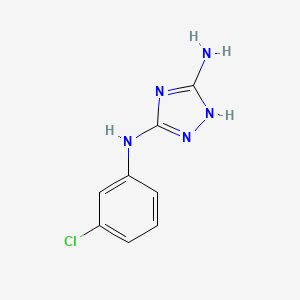
![N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride](/img/structure/B2802998.png)
![(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B2802999.png)
![N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide](/img/structure/B2803002.png)
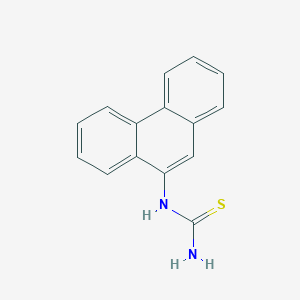
methanone](/img/structure/B2803006.png)
